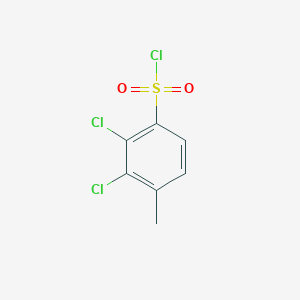

2,3-Dichloro-4-methylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichloro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S . It has a molecular weight of 259.53 . This compound is used for research purposes.

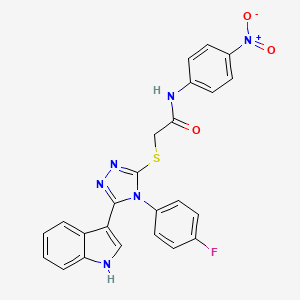

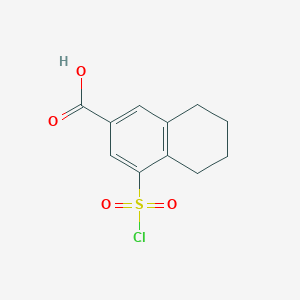

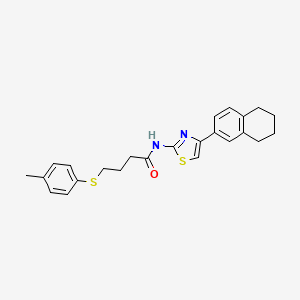

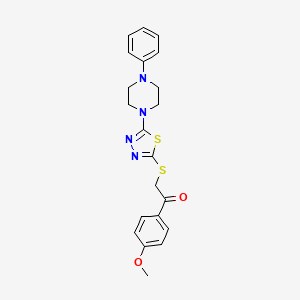

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached to it.Wissenschaftliche Forschungsanwendungen

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Research by King et al. (1971) explores the chlorination of heterocyclic and acyclic sulfonhydrazones, which can yield various chlorinated organic compounds, including those involving sulfonyl chloride groups. This study indicates the potential use of 2,3-Dichloro-4-methylbenzenesulfonyl chloride in synthesizing heterocyclic systems and exploring the reactivity of chlorinated intermediates in organic synthesis King et al., 1971.

Reactivity of Free Chlorine Constituents Toward Aromatic Ethers

Sivey and Roberts (2012) assessed the reactivity of free chlorine constituents, such as Cl₂ and Cl₂O, towards aromatic ethers, revealing insights into the mechanisms of disinfection byproduct (DBP) formation. This study underscores the relevance of understanding the chemical behavior of chlorine-based compounds, like 2,3-Dichloro-4-methylbenzenesulfonyl chloride, in environmental chemistry and water treatment applications Sivey & Roberts, 2012.

Degradation of Azo Dyes in Advanced Oxidation Processes

Yuan et al. (2011) reported on the dual effects of chloride ions in the degradation of azo dyes using sulfate radical-based advanced oxidation processes. This research could imply applications for chlorinated compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in environmental remediation, particularly in enhancing the efficiency of dye degradation in wastewater treatment Yuan et al., 2011.

Synthesis and Characterization of Dye Intermediates

Bo (2007) focused on the synthesis and characterization of dye intermediates containing the sulfonamide linking group, demonstrating the utility of sulfonyl chloride derivatives in the preparation of complex dye molecules and intermediates. This research highlights the role of compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in the synthesis of materials with potential applications in the textile industry Bo, 2007.

Novel Synthesis Approaches

Du et al. (2005) presented a novel synthesis method for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, illustrating the broader scope of sulfonyl chloride derivatives in the synthesis of intermediates for pesticides and other agrochemicals. This study could suggest the potential for developing new synthetic routes using 2,3-Dichloro-4-methylbenzenesulfonyl chloride Du et al., 2005.

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a similar compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to store it locked up .

Wirkmechanismus

Target of Action

Similar compounds, such as benzenesulfonyl chlorides, are known to react with amines, alcohols, and other nucleophiles . Therefore, it’s plausible that 2,3-Dichloro-4-methylbenzenesulfonyl chloride may also interact with these types of molecules.

Mode of Action

The mode of action of 2,3-Dichloro-4-methylbenzenesulfonyl chloride is likely through a nucleophilic substitution reaction . The sulfonyl chloride group is highly reactive and can be displaced by a nucleophile, such as an amine or alcohol, to form a sulfonamide or sulfonate ester, respectively .

Eigenschaften

IUPAC Name |

2,3-dichloro-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBONOCXRFBBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methylbenzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)

![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)

![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile](/img/structure/B2995003.png)

![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)